Fmoc-Cys(Trt)-OPfp

Catalog No.
S762170
CAS No.
115520-21-3
M.F
C43H30F5NO4S
M. Wt
751.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Trt)-OPfp

CAS Number

115520-21-3

Product Name

Fmoc-Cys(Trt)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate

Molecular Formula

C43H30F5NO4S

Molecular Weight

751.8 g/mol

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

Fmoc-Cys(Trt)-OPfp;115520-21-3;(R)-Perfluorophenyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propanoate;Nalpha-Fmoc-S-trityl-L-cysteinepentafluorophenylester;47476_ALDRICH;C43H30F5NO4S;SCHEMBL1738763;47476_FLUKA;MolPort-003-934-128;CF-476;AKOS015853210;AKOS015895552;ZINC150338959;AK162196;KB-302488;FT-0629906;ST24035595;ST51052973;V1199;I06-1165;N|A-Fmoc-S-trityl-L-cysteinepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-trityl-L-cysteinate

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Fmoc-Cys(Trt)-OPfp, also known as N-alpha-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester, is a protected amino acid derivative. It incorporates the amino acid cysteine (Cys) with two protective groups: Fmoc (Fluorenylmethoxycarbonyl) at the N-terminus (amino group) and Trt (Trityl) at the thiol side chain (SH group) []. The pentafluorophenyl (OPfp) ester acts as an activating group for peptide bond formation [].


Molecular Structure Analysis

Fmoc-Cys(Trt)-OPfp possesses a complex structure with several key features:

  • Central cysteine core: The core structure is the amino acid cysteine, containing an amino group, a carboxylic acid group, and a thiol side chain.
  • Fmoc protecting group: Attached to the N-terminus is the Fmoc group, which prevents unwanted reactions at the amino group during peptide synthesis. This allows controlled chain elongation [].
  • Trt protecting group: The thiol side chain of cysteine is protected by the Trt group, ensuring it doesn't participate in unwanted side reactions while enabling specific coupling with other amino acids later [].
  • OPfp activating group: The OPfp ester attached to the carboxylic acid group makes the molecule highly reactive for peptide bond formation [].

Chemical Reactions Analysis

Fmoc-Cys(Trt)-OPfp is involved in several crucial reactions during peptide synthesis:

  • Deprotection: The Fmoc group is removed using a mild acid treatment (e.g., piperidine) to expose the free amino group of cysteine, allowing it to react with the next amino acid [].
  • Peptide bond formation: The activated carboxylic acid group (via OPfp) reacts with the free amino group of another amino acid, forming a peptide bond and linking the two amino acids []. This process is repeated to build the desired peptide sequence.
  • Trt group removal: After peptide chain assembly, the Trt protecting group on the cysteine side chain can be selectively removed using specific cleavage reagents (e.g., acidic cleavage cocktails) to reveal the free thiol group, which can participate in disulfide bond formation or other functionalities within the final peptide [].

Physical And Chemical Properties Analysis

Fmoc-Cys(Trt)-OPfp typically appears as a white to slightly yellow powder []. Specific data for melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures. However, it is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [].

Peptide Synthesis

Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:

  • Drug discovery and development: Researchers utilize SPPS to synthesize candidate drugs and potential therapeutic agents with specific functionalities.
  • Protein engineering: SPPS allows scientists to create modified proteins with altered properties for studying protein function and developing novel enzymes or biomaterials.
  • Vaccine development: SPPS plays a role in synthesizing peptide antigens for vaccine development, stimulating the immune system to generate targeted immune responses.

The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.

Advantages of Fmoc-Cys(Trt)-OPfp

Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:

  • Higher stability: The Trt group exhibits greater stability under acidic cleavage conditions used in SPPS compared to other commonly used protecting groups for cysteine, such as the acetamidomethyl (Acm) group.
  • Reduced racemization: Fmoc-Cys(Trt)-OPfp minimizes the risk of racemization, which is the unwanted conversion of L-amino acids to their D-enantiomers during peptide synthesis. This is crucial for maintaining the desired biological activity of the synthesized peptide.

XLogP3

10.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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